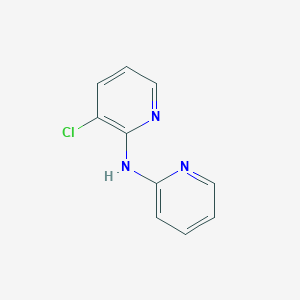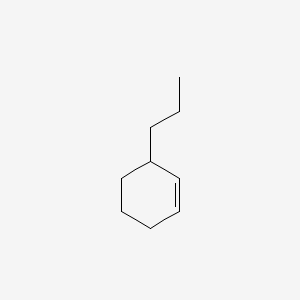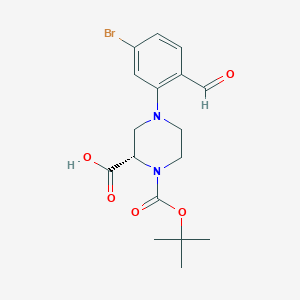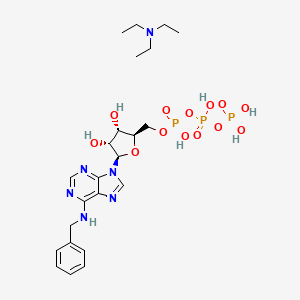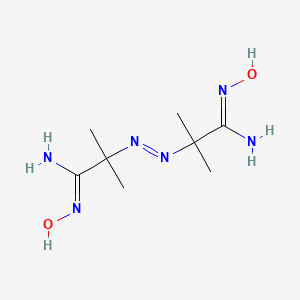
Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is a chemical compound known for its role as a free radical initiator. It is commonly used in polymerization processes for acrylic, vinyl, and allyl monomers. The compound is also referred to as 2,2’-azobis(2-methylpropionamidine) dihydrochloride and has the molecular formula C8H18N6·2HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) can be synthesized through the reaction of 2-methylpropionamidine with an azobis compound. The reaction typically involves the use of hydrochloric acid to form the dihydrochloride salt. The synthesis is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in reactions with propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a free radical initiator in polymerization reactions for the synthesis of polymers and copolymers.
Biology: Employed in studies involving free radical generation and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial materials, including plastics and resins
Mechanism of Action
The mechanism of action of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition rate and free radical generation are influenced by factors such as temperature, pH, and the presence of other chemical species .
Comparison with Similar Compounds
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator used in polymerization reactions.
2,2’-azobis(isobutyronitrile): Similar in structure and function, used in similar applications.
2,2’-azobis(2-amidinopropane) dihydrochloride: Shares similar properties and applications
Uniqueness
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is unique due to its specific decomposition properties and compatibility with various monomers. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
32813-95-9 |
|---|---|
Molecular Formula |
C8H18N6O2 |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-[[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]diazenyl]-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6O2/c1-7(2,5(9)11-15)13-14-8(3,4)6(10)12-16/h15-16H,1-4H3,(H2,9,11)(H2,10,12) |
InChI Key |
CMIPCRJDHTUYMZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(N=NC(/C(=N/O)/N)(C)C)(/C(=N/O)/N)C |
Canonical SMILES |
CC(C)(C(=NO)N)N=NC(C)(C)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



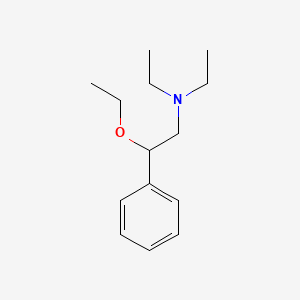
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)

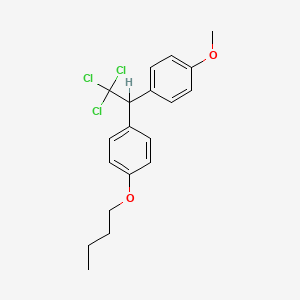
![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
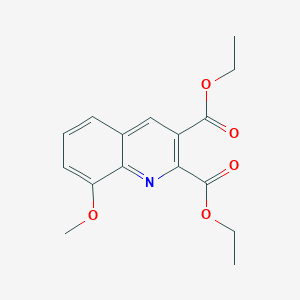
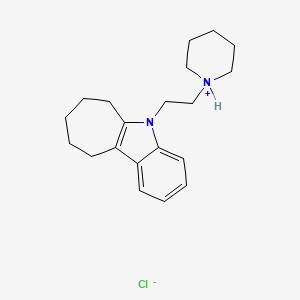
![3-Methyl-1-(5-phenyl-4-(4-((2-(pyrrolidin-1-yl)ethoxy)methyl)piperidin-1-yl)thieno[2,3-d]pyrimidin-6-yl)azetidin-3-ol](/img/structure/B13735358.png)
